molecular formula C20H18F2N3NaO5 B15143048 Dolutegravir Sodium Salt-d6

Dolutegravir Sodium Salt-d6

Cat. No.: B15143048
M. Wt: 447.4 g/mol
InChI Key: UGWJRRXTMKRYNK-XLJCUHKLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dolutegravir-d6 (sodium) is a deuterated form of dolutegravir, an antiviral agent used in the treatment of HIV-1 infections. Dolutegravir is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell. This compound is known for its excellent tolerability and minimal toxicity, making it a crucial component in antiretroviral therapy .

Mechanism of Action

Dolutegravir-d6 (sodium) exerts its antiviral effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating the viral DNA into the host cell genome, a critical step in the HIV replication cycle. By binding to the active site of the integrase enzyme, dolutegravir-d6 (sodium) blocks the strand transfer step, thereby inhibiting viral replication . This mechanism of action is highly specific to the viral enzyme, resulting in minimal toxicity to human host cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to dolutegravir-d6 (sodium) include other HIV integrase inhibitors such as raltegravir, elvitegravir, bictegravir, and cabotegravir . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Uniqueness: Dolutegravir-d6 (sodium) is unique due to its deuterated form, which enhances its metabolic stability and prolongs its half-life. This modification allows for less frequent dosing and potentially improved patient adherence to antiretroviral therapy . Additionally, dolutegravir-d6 (sodium) has shown superior efficacy and tolerability compared to first-generation integrase inhibitors .

Properties

Molecular Formula

C20H18F2N3NaO5

Molecular Weight

447.4 g/mol

IUPAC Name

sodium;(3S,7R)-2,2,7-trideuterio-13-[(2,4-difluorophenyl)methylcarbamoyl]-9,12-dioxo-7-(trideuteriomethyl)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate

InChI

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1/i1D3,9D2,10D;

InChI Key

UGWJRRXTMKRYNK-XLJCUHKLSA-M

Isomeric SMILES

[2H][C@]1(CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2([2H])[2H])C(=O)NCC4=C(C=C(C=C4)F)F)[O-])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Origin of Product

United States

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